

techniques for purifying nitric acid from impurities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nitric acid*

Cat. No.: *B089290*

[Get Quote](#)

Technical Support Center: Nitric Acid Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of **nitric acid**.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial **nitric acid**?

A1: Commercial grade **nitric acid** typically contains several impurities, with the most common being water, dissolved nitrogen oxides (NO_x, primarily NO₂), and metallic contaminants.[\[1\]](#)[\[2\]](#) The concentration of **nitric acid** in commercially available solutions is usually between 68% and 70% in water.[\[3\]](#) Dissolved nitrogen dioxide (NO₂) is responsible for the characteristic yellow or reddish-brown color of concentrated **nitric acid**.[\[4\]](#)[\[5\]](#)

Q2: Why is it not possible to obtain 100% pure **nitric acid** by simple fractional distillation of a dilute solution?

A2: **Nitric acid** and water form a maximum boiling azeotrope at a concentration of approximately 68% **nitric acid** and 32% water.[\[6\]](#)[\[7\]](#) An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[\[6\]](#) When distilling a dilute

nitric acid solution, the vapor will initially be richer in water. As the distillation proceeds, the concentration of **nitric acid** in the distillation flask increases until it reaches the azeotropic composition (68%), at which point the vapor and liquid have the same composition, preventing further separation by this method.[6][8]

Q3: What is the purpose of using sulfuric acid in the purification of **nitric acid**?

A3: Concentrated sulfuric acid is used as a dehydrating agent to break the **nitric acid**-water azeotrope, allowing for the purification of **nitric acid** to concentrations above 68%. [9][10] Sulfuric acid has a strong affinity for water and, when added to the **nitric acid** solution, it binds with the water molecules. This effectively removes water from the vapor phase during distillation, allowing for the collection of highly concentrated, or "fuming," **nitric acid**. [7][11] This process is a form of extractive distillation.[9][12]

Q4: My purified **nitric acid** has a yellow tint. What causes this and how can I remove it?

A4: The yellow color in **nitric acid** is caused by the presence of dissolved nitrogen dioxide (NO₂). [4][5] This impurity arises from the decomposition of **nitric acid**, which can be accelerated by exposure to light and heat. [13] To remove the yellow color, you can bubble dry air or an inert gas like nitrogen through the acid to sparge out the dissolved NO₂. [14] Alternatively, adding a small amount of urea can chemically reduce the nitrous acid (formed from NO₂ in water) to nitrogen gas, carbon dioxide, and water. [15] However, it's important to note that adding urea will also introduce a small amount of water, slightly reducing the final concentration of the **nitric acid**. [15]

Q5: What are the key safety precautions to consider when purifying **nitric acid**?

A5: The purification of **nitric acid** involves handling highly corrosive and oxidizing substances and should always be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Distillation of **nitric acid** can produce toxic nitrogen dioxide fumes. [15] When using sulfuric acid for extractive distillation, be aware that the reaction is exothermic and requires careful, slow addition of the sulfuric acid to the **nitric acid**. [16] All glassware should be inspected for cracks or defects before use, as thermal stress during heating can cause equipment failure. [17]

Troubleshooting Guides

Issue 1: Low yield of concentrated **nitric acid** during fractional distillation.

Possible Cause	Troubleshooting Step
Inadequate separation of water and nitric acid.	Ensure a slow and steady distillation rate, typically 1 drop per 3-5 seconds, to allow for proper fractionation. [18] Use a sufficiently long fractionating column (at least 0.25 meters). [18]
Distillation stopped prematurely.	Continue the distillation until the temperature of the distillate reaches the boiling point of the azeotrope (approximately 120.5 °C at 1 atm). The desired concentrated acid remains in the distillation flask. [6]
Leaks in the distillation apparatus.	Check all joints and connections for a proper seal to prevent the loss of vapor. [17]

Issue 2: The purified **nitric acid** is still yellow or brown.

Possible Cause	Troubleshooting Step
Incomplete removal of dissolved nitrogen oxides (NOx).	After distillation, gently warm the purified acid and bubble a stream of dry air or nitrogen through it to remove residual dissolved NOx. [14] Alternatively, add a small, carefully measured amount of urea to the acid and stir until the color disappears. Be aware this will introduce a small amount of water. [15]
Decomposition of nitric acid during distillation.	Avoid excessive heating during distillation, as high temperatures can promote the decomposition of nitric acid into NOx. [19] If possible, perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize decomposition. [20]
Improper storage of the purified acid.	Store the purified nitric acid in a cool, dark place, preferably in a brown glass bottle, to prevent decomposition caused by light. [4] [5]

Issue 3: Inability to achieve a concentration above 68% **nitric acid**.

Possible Cause	Troubleshooting Step
Formation of the nitric acid-water azeotrope.	Simple or fractional distillation alone cannot break the azeotrope. [6] To obtain higher concentrations, extractive distillation with a dehydrating agent is necessary.
Insufficient amount of dehydrating agent.	When using extractive distillation with sulfuric acid, ensure a sufficient amount of concentrated sulfuric acid is used to effectively bind the water. A common starting point is an equal volume of concentrated sulfuric acid to 68% nitric acid. [16]
Water contamination in reagents or apparatus.	Ensure all glassware is thoroughly dried before use. Use a high-purity, concentrated dehydrating agent (e.g., 98% sulfuric acid). [16]

Quantitative Data on Purification Methods

The following table summarizes the expected purity levels after applying different purification techniques.

Purification Method	Starting Material	Key Reagents/Conditions	Final Purity	Key Impurities Removed
Fractional Distillation	Dilute Nitric Acid (<68%)	Slow, controlled heating; efficient fractionating column	~68% HNO ₃ (azeotrope)	Water (removed as distillate)
Extractive Distillation	Azeotropic Nitric Acid (~68%)	Concentrated Sulfuric Acid (H ₂ SO ₄)	>95% HNO ₃	Water
Sub-boiling Distillation	Reagent Grade Nitric Acid	Sub-boiling temperatures (e.g., up to 82°C)	High-purity acid with metallic impurities in the ng/L (ppt) range[21]	Metallic impurities[21][22]
Treatment with Urea	Nitric acid containing dissolved NO _x	Urea (CO(NH ₂) ₂)	-	Dissolved Nitrogen Oxides (NO _x)

Note: The final purity after urea treatment is primarily dependent on the starting purity of the **nitric acid**, as this method specifically targets NO_x impurities and introduces a small amount of water.

Experimental Protocols

Protocol 1: Fractional Distillation to Concentrate Dilute Nitric Acid

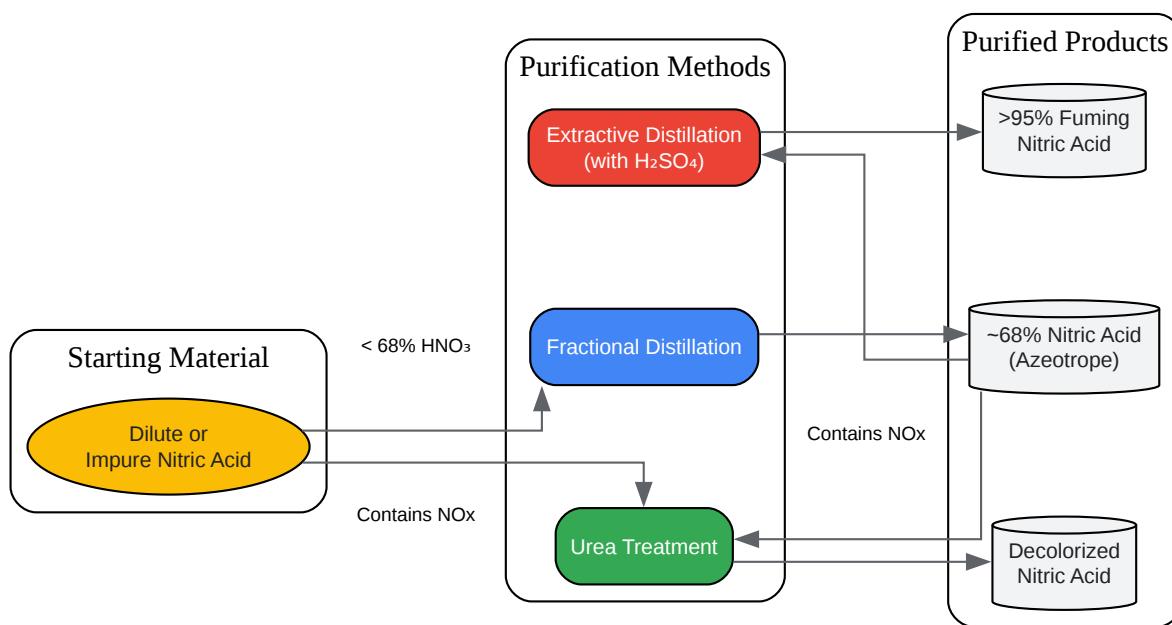
This protocol describes the concentration of dilute **nitric acid** to the azeotropic composition of approximately 68%.

- Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (at least 0.25 meters), a condenser, and a receiving flask. Ensure all glassware is clean and dry.
- Charging the Flask: Add the dilute **nitric acid** solution to the round-bottom flask along with a few boiling chips.
- Distillation: Gently heat the flask. Adjust the heating to maintain a slow distillation rate of approximately 1-2 drops per second.
- Fraction Collection:
 - Discard the initial distillate that comes over at temperatures below 107°C, as this is primarily water.[\[18\]](#)
 - Collect the fraction that distills between 107°C and 119°C. This is dilute **nitric acid** and can be saved for future distillations.[\[18\]](#)
- Completion: Stop the distillation when the temperature of the vapor reaches 120°C. The liquid remaining in the distillation flask is the concentrated (~68%) **nitric acid**.[\[18\]](#)
- Purification (Optional): If the concentrated acid is yellow, it can be purified by simple distillation to remove dissolved NOx. The initial small fraction of the distillate will contain the majority of the NOx.[\[15\]](#)

Protocol 2: Extractive Distillation with Sulfuric Acid to Produce Fuming Nitric Acid

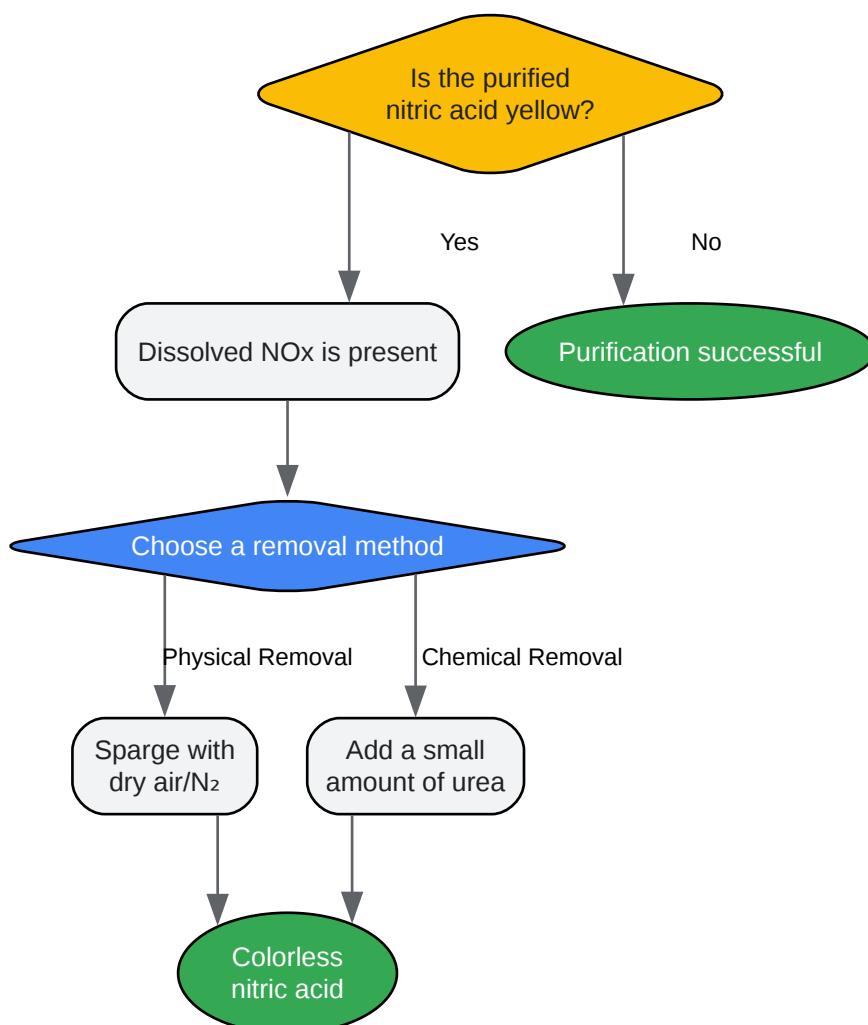
This protocol describes the purification of azeotropic **nitric acid** to a concentration above 95%. Caution: This procedure involves highly corrosive and reactive chemicals and should be performed with extreme care in a fume hood.

- Setup: Assemble a fractional distillation apparatus.
- Charging the Flask: To the round-bottom flask containing the azeotropic (68%) **nitric acid**, slowly and carefully add an equal volume of concentrated (98%) sulfuric acid while cooling the flask in an ice bath to manage the exothermic reaction.[\[16\]](#)


- Distillation: Gently heat the mixture. The boiling point of fuming **nitric acid** is approximately 83°C.[15]
- Collection: Collect the distillate that comes over between 81-83°C. This is the fuming **nitric acid**.[18]
- Storage: Store the fuming **nitric acid** in a tightly sealed glass bottle with a chemically resistant cap, in a cool, dark place.

Protocol 3: Removal of Dissolved Nitrogen Oxides (NOx) with Urea

This protocol is for decolorizing **nitric acid** that is yellow due to dissolved NOx.


- Starting Material: Begin with the yellow, NOx-containing **nitric acid** in a suitable beaker or flask.
- Urea Addition: While stirring, add a small amount of urea incrementally. The reaction produces nitrogen gas, carbon dioxide, and water, which will be visible as effervescence.
- Observation: Continue adding small portions of urea until the yellow color disappears and the effervescence ceases.
- Caution: Avoid adding a large excess of urea, as this will unnecessarily dilute the **nitric acid** with the water produced in the reaction.[15]

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the purification of **nitric acid**.

[Click to download full resolution via product page](#)

Caption: Troubleshooting guide for yellow **nitric acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. berghof-instruments.com [berghof-instruments.com]
- 2. agilent.com [agilent.com]

- 3. Nitric acid - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ddpsinc.com [ddpsinc.com]
- 11. researchgate.net [researchgate.net]
- 12. karlancer.com [karlancer.com]
- 13. State why a yellow colour appears in conc. nitric acid when | KnowledgeBoat [knowledgeboat.com]
- 14. quora.com [quora.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Scencemadness Discussion Board - Nitric Acid Purification - Powered by XMB 1.9.11 [scencemadness.org]
- 17. Scencemadness Discussion Board - Somewhat urgent nitric acid distillation issue - Powered by XMB 1.9.11 [scencemadness.org]
- 18. prepchem.com [prepchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. owlcation.com [owlcation.com]
- 21. How to Efficiently Produce Ultrapure Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2024.sci-hub.st [2024.sci-hub.st]
- To cite this document: BenchChem. [techniques for purifying nitric acid from impurities]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089290#techniques-for-purifying-nitric-acid-from-impurities>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com